molecular formula C15H17N3O3S B2808412 Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate CAS No. 1330750-54-3

Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate

Cat. No. B2808412
CAS RN: 1330750-54-3
M. Wt: 319.38
InChI Key: IMWHSYPMDSWZHW-UHFFFAOYSA-N
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Description

Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate is an organic compound with the CAS Number: 1330750-54-3 . It has a molecular weight of 320.39 . The IUPAC name for this compound is ethyl ((4-(p-tolyl)-1H-1lambda3-thiazol-2-yl)carbamoyl)glycinate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18N3O3S/c1-3-21-13(19)8-16-14(20)18-15-17-12(9-22-15)11-6-4-10(2)5-7-11/h4-7,9,22H,3,8H2,1-2H3,(H2,16,17,18,20) . This indicates the presence of a thiazole ring, a carbamoyl group, and an ethyl ester group in the molecule.

It’s also known that thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives

    Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate is utilized in the synthesis of various derivatives like ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate. These derivatives are formed by interaction with different arylidinemalononitrile derivatives and cyanoacrylate derivatives (Mohamed, 2014), (Mohamed, 2021).

  • Creation of Bioactive Compounds

    It's involved in creating compounds with potential bioactivity. For instance, its derivatives have been used in molecular docking and glucosidase inhibition studies, revealing significant inhibition activities (Babar et al., 2017).

  • Pharmacological Applications

    Some derivatives, like ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates, have been screened for pharmacological activities such as anti-inflammatory, analgesic, and antioxidant activities (Attimarad et al., 2017).

Crystallographic Studies

  • Structural Analysis: The crystal structure of related compounds, such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined, providing valuable insights into their molecular configuration (DyaveGowda et al., 2002).

Synthesis of Anticancer Agents

  • Anticancer Research: Derivatives of ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate have been explored for synthesizing anticancer agents like temozolomide, a notable chemotherapeutic drug (Wang et al., 1994).

Antibacterial and Antifungal Applications

  • Antimicrobial Activities: Some derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Karabasanagouda et al., 2008).

properties

IUPAC Name

ethyl 2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-3-21-13(19)8-16-14(20)18-15-17-12(9-22-15)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWHSYPMDSWZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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